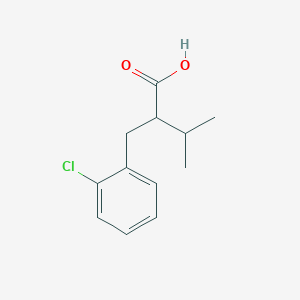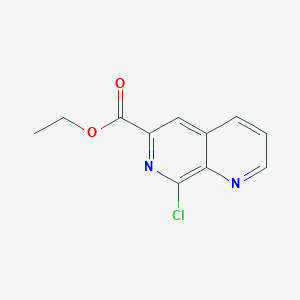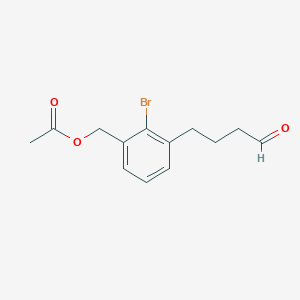
2-(3,4-Dihydronaphthalen-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dihydronaphthalen-1-yl)ethanol is an organic compound that belongs to the class of homoallylic alcohols It features a naphthalene ring system with an ethyl alcohol substituent
準備方法
Synthetic Routes and Reaction Conditions
Thallium(III)-Mediated Oxidation: One of the methods to synthesize 2-(3,4-Dihydronaphthalen-1-yl)ethanol involves the oxidation of a precursor compound using thallium(III) salts.
Sonogashira Coupling: Another synthetic route involves the formation of an enol triflate from α-tetralone, followed by a Sonogashira coupling reaction with propargyl alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: 2-(3,4-Dihydronaphthalen-1-yl)ethanol can undergo oxidation reactions to form various products.
Reduction: The compound can also participate in reduction reactions, although specific examples are less commonly reported.
Substitution: Substitution reactions involving the hydroxyl group can lead to the formation of ethers or esters.
Common Reagents and Conditions
Thallium(III) Salts: Used for oxidation reactions, such as thallium triacetate and thallium tris-trifluoroacetate.
Palladium Catalysts: Employed in coupling reactions like the Sonogashira coupling.
Major Products Formed
Indan Derivatives: Formed through ring contraction during oxidation reactions.
Dimethoxylated Compounds: Formed by the addition of methanol to the double bond in the presence of thallium(III) salts.
科学的研究の応用
2-(3,4-Dihydronaphthalen-1-yl)ethanol has several applications in scientific research:
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including bioactive compounds.
Pharmaceutical Research: The compound and its derivatives are investigated for their potential biological activities, such as anticancer properties.
Material Science: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(3,4-Dihydronaphthalen-1-yl)ethanol depends on the specific application and the target molecule. For example, in pharmaceutical research, its derivatives may interact with specific proteins or enzymes, leading to biological effects such as inhibition of cancer cell growth . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: A related compound with a similar naphthalene ring system but different functional groups.
2-(1H-pyrrol-1-yl)ethanol: Another compound with a similar ethyl alcohol substituent but different ring structure.
Uniqueness
2-(3,4-Dihydronaphthalen-1-yl)ethanol is unique due to its specific combination of a naphthalene ring and an ethyl alcohol substituent. This structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for synthetic organic chemistry.
特性
CAS番号 |
4725-34-2 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC名 |
2-(3,4-dihydronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H14O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,6-7,13H,3,5,8-9H2 |
InChIキー |
KNCOGDPDHWLDNZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


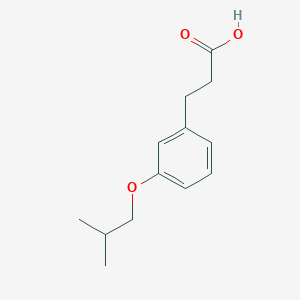
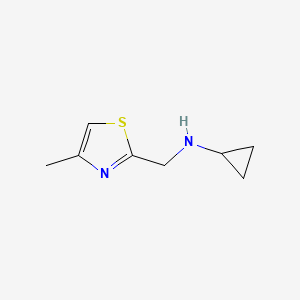
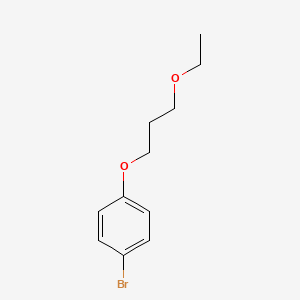
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)

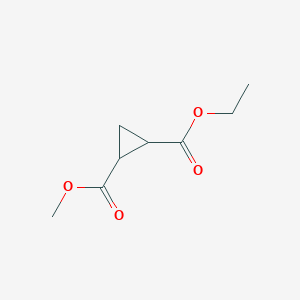
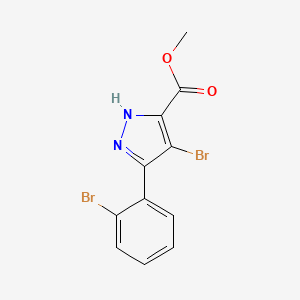
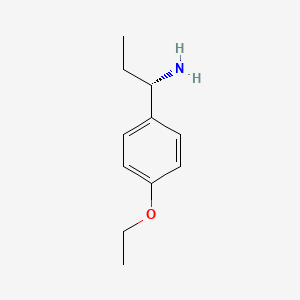
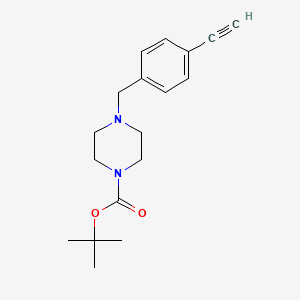
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13981614.png)
